2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol (CAS: 1246088-43-6) is a specialized heterocyclic building block featuring a fused 1,4-dioxane-pyridine core and an 8-position hydroxyl group. In medicinal chemistry and advanced precursor synthesis, this compound serves as a direct bioisostere for 1,4-benzodioxane derivatives, offering lower lipophilicity and altered hydrogen-bonding capacity due to the embedded pyridine nitrogen [1]. For procurement teams and process chemists, its primary value lies in its pre-functionalized state: the rigid dioxinopyridine core provides structural pre-organization for target binding, while the 8-hydroxyl moiety acts as a highly regioselective synthetic handle for etherification, triflation, and cross-coupling reactions [2]. This specific substitution pattern ensures high synthetic efficiency, making it a more reliable precursor compared to unfunctionalized or carbocyclic analogs.
Substituting 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol with its carbocyclic analog (2,3-dihydro-1,4-benzodioxin-5-ol) or the unsubstituted core (2,3-dihydro-[1,4]dioxino[2,3-b]pyridine) fundamentally alters both process chemistry and final product performance [1]. The replacement of the benzene ring with a pyridine ring significantly lowers the lipophilicity (LogP) of the scaffold, which is critical for optimizing the aqueous solubility of downstream intermediates [2]. Furthermore, attempting to use the unsubstituted dioxinopyridine core requires late-stage C-H activation or harsh oxidation to install the oxygen functionality, which typically results in poor regiocontrol, low yields, and the formation of difficult-to-separate N-oxide byproducts[1]. Procuring the pre-functionalized 8-ol variant is therefore essential for maintaining synthetic efficiency, avoiding multi-step functionalization, and ensuring reproducible batch-to-batch yields in scale-up environments.
The incorporation of the pyridine nitrogen in 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol significantly alters the physicochemical properties of the scaffold compared to its carbocyclic counterpart [1]. When evaluated for calculated partition coefficient (cLogP), the dioxinopyridine core demonstrates a marked reduction in lipophilicity, which directly translates to enhanced aqueous solubility of downstream intermediates [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
| Target Compound Data | cLogP ~0.9 |
| Comparator Or Baseline | 2,3-dihydro-1,4-benzodioxin-5-ol (cLogP ~1.8) |
| Quantified Difference | ~0.9 log unit reduction in lipophilicity |
| Conditions | Standard predictive ADME models |
Lowering the lipophilicity of the core scaffold improves the developability and solubility of downstream active pharmaceutical ingredients (APIs), directly impacting procurement selection for lead optimization libraries.
Utilizing the pre-functionalized 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol bypasses the need for direct hydroxylation of the unsubstituted core, a process notorious for poor regiocontrol[1]. In standard etherification or triflation workflows, the 8-hydroxyl group reacts cleanly with electrophiles. Conversely, attempting to functionalize the unsubstituted 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine via direct C-H oxidation typically yields a mixture of 7- and 8-substituted isomers, requiring extensive chromatographic purification [1].
| Evidence Dimension | Overall Yield of 8-O-Alkylated / Triflated Intermediates |
| Target Compound Data | >85% yield in standard O-alkylation/triflation protocols |
| Comparator Or Baseline | Unsubstituted 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (requires multi-step oxidation/functionalization with <30% overall yield) |
| Quantified Difference | >55% improvement in overall synthetic yield |
| Conditions | Standard basic O-alkylation (e.g., K2CO3, alkyl halide, DMF) or triflation |
Procuring the pre-functionalized 8-ol derivative eliminates low-yielding, non-selective oxidation steps, significantly reducing raw material waste and process time.
The electron-withdrawing nature of the pyridine ring in 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol lowers the pKa of the hydroxyl proton relative to standard phenolic systems[1]. This increased acidity facilitates deprotonation under milder basic conditions, allowing for efficient O-alkylation or cross-coupling without the need for strong, potentially degrading bases [1].
| Evidence Dimension | Hydroxyl pKa and Deprotonation Efficiency |
| Target Compound Data | Lower pKa, enabling deprotonation with mild bases (e.g., Cs2CO3) |
| Comparator Or Baseline | 2,3-dihydro-1,4-benzodioxin-5-ol (phenolic pKa ~10.0, requiring stronger bases) |
| Quantified Difference | ~1.0-1.5 unit reduction in pKa |
| Conditions | Mild basic conditions in polar aprotic solvents |
The ability to use milder bases during functionalization prevents the degradation of sensitive functional groups in complex synthetic sequences, improving overall process robustness.
The rigid, hydrogen-bond-accepting dioxinopyridine core is utilized for designing ATP-competitive kinase inhibitors, where the 8-oxygen serves as a linker to solubilizing groups or hinge-binding motifs, leveraging the improved solubility profile demonstrated in Section 3 [1].
Due to its favorable lipophilicity profile and structural similarity to known neurotransmitter modulators, it is a selected building block for developing novel antidepressants and antipsychotics, such as azaheterocyclylmethyl derivatives [2].
The 8-hydroxyl group can be readily converted to a triflate, serving as an electrophilic partner in Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to generate heavily substituted pyridine libraries without the regioselectivity issues of the unsubstituted core [1].